

An In-depth Technical Guide to Disodium Stearyl Glutamate (CAS 38079-62-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disodium stearoyl glutamate*

Cat. No.: *B1614843*

[Get Quote](#)

Abstract

Disodium Stearyl Glutamate (DSG), with CAS Number 38079-62-8, is an exceptionally mild, anionic amino acid-based surfactant that has garnered significant attention in the cosmetic and pharmaceutical industries.^{[1][2]} Derived from the naturally occurring amino acid L-glutamic acid and plant-derived stearic acid, DSG offers a unique combination of excellent emulsifying, cleansing, and conditioning properties coupled with a favorable safety and environmental profile.^{[1][3]} This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core chemical and physical properties, synthesis, mechanisms of action, analytical methodologies, formulation applications, and toxicological data of **Disodium Stearyl Glutamate**.

Introduction and Chemical Identity

Disodium Stearyl Glutamate is the disodium salt of N-stearoyl-L-glutamic acid.^[4] It belongs to the class of N-acyl amino acid surfactants, which are known for their gentle action on the skin and hair, making them ideal for sensitive skin and baby care products.^{[3][5]} Its amphiphilic nature, consisting of a lipophilic stearoyl tail and a hydrophilic glutamate headgroup, allows it to effectively reduce surface and interfacial tension.^[1]

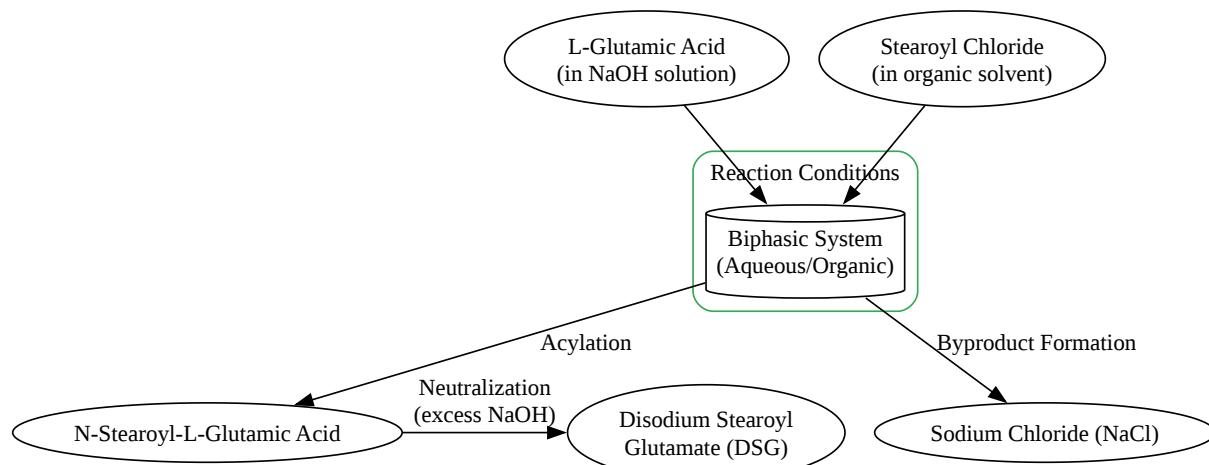
Chemical Structure and Properties

- IUPAC Name: disodium;(2S)-2-(octadecanoylamino)pentanedioate^[6]

- CAS Number: 38079-62-8[6]
- Molecular Formula: C₂₃H₄₁NNa₂O₅[6]
- Molecular Weight: 457.6 g/mol [6]

A summary of its key physicochemical properties is presented in Table 1.

Property	Value / Description	Source(s)
Appearance	White to off-white powder or colorless to pale yellow liquid.	[5]
Solubility	Soluble in water.	[5]
pKa (Strongest Acidic) of N-Stearoyl Glutamic Acid	3.62 (Predicted)	[7]
logP of N-Stearoyl Glutamic Acid	5.73 - 6.26 (Predicted)	[7]
Stability	Stable under normal conditions.	[5]
Biodegradability	Readily biodegradable.	[3][5]


Synthesis and Manufacturing

The primary industrial synthesis route for N-acyl amino acid surfactants like **Disodium Stearoyl Glutamate** is the Schotten-Baumann reaction.[8] This method involves the acylation of an amino acid (L-glutamic acid) with an acyl chloride (stearoyl chloride) in the presence of a base.[8][9]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of stearoyl chloride. The reaction is conducted in an alkaline aqueous medium, where a base (typically sodium hydroxide) serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to

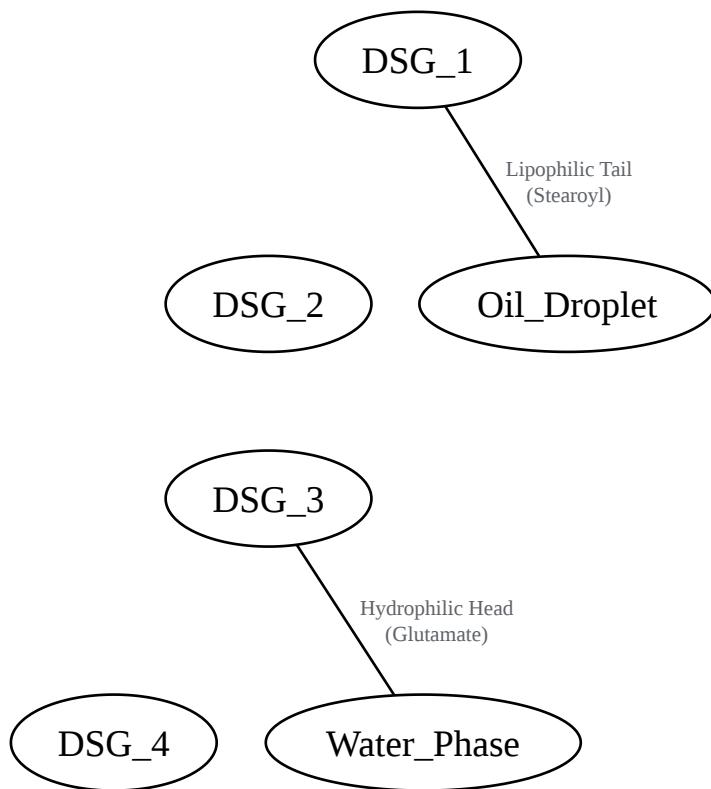
completion.[10] A two-phase solvent system (e.g., water and an organic solvent) is often employed to accommodate the different solubilities of the reactants.[8]

[Click to download full resolution via product page](#)

Caption: Schotten-Baumann synthesis of **Disodium Stearoyl Glutamate**.

Experimental Protocol: Schotten-Baumann Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale procedure can be outlined based on the principles of the Schotten-Baumann reaction.[8][10]


- Dissolution of Amino Acid: Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide (NaOH). The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group, and to neutralize the HCl byproduct.
- Preparation of Acyl Chloride: In a separate vessel, dissolve stearoyl chloride in a water-immiscible organic solvent (e.g., dichloromethane).

- Reaction: Add the stearoyl chloride solution dropwise to the cooled, vigorously stirred L-glutamic acid solution. Maintain the temperature and pH of the reaction mixture.
- Neutralization and Separation: After the reaction is complete, allow the phases to separate. The aqueous phase contains the desired **Disodium Stearoyl Glutamate**.
- Purification: The product can be purified by techniques such as precipitation (by adjusting pH or adding a non-solvent) and filtration. The final product is then dried.

Mechanism of Action and Physicochemical Performance

Surfactant and Emulsifying Action

As an amphiphilic molecule, **Disodium Stearoyl Glutamate** adsorbs at the interface between immiscible phases (e.g., oil and water), lowering the interfacial tension.^[1] This property is fundamental to its role as an emulsifier, facilitating the formation of stable oil-in-water (O/W) emulsions.^[2] It forms a protective film around dispersed oil droplets, preventing their coalescence and maintaining the integrity of the emulsion.

[Click to download full resolution via product page](#)

Caption: DSG stabilizing an oil droplet in water.

Critical Micelle Concentration (CMC) and Hydrophilic-Lipophilic Balance (HLB)

- Critical Micelle Concentration (CMC): Above a certain concentration, known as the CMC, surfactant monomers self-assemble into spherical structures called micelles. This is a key parameter for detergency and solubilization. While specific experimental data for DSG is scarce, N-acyl glutamates with long alkyl chains typically exhibit low CMC values, indicating high surface activity.
- Hydrophilic-Lipophilic Balance (HLB): The HLB system is used to characterize the relative affinity of a surfactant for oil and water phases, guiding emulsifier selection. Calculating the HLB for ionic surfactants is more complex than for non-ionics.^[3] Methods like the Davies method can be used, which assign group numbers to different structural moieties.^[11] Based on its structure and function as an O/W emulsifier, **Disodium Stearyl Glutamate** is expected to have a relatively high HLB value, likely in the range of 12-16.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of **Disodium Stearyl Glutamate** is critical for its application. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the content of **Disodium Stearyl Glutamate**.

Illustrative HPLC-UV Protocol:

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).

- Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a slightly acidic pH).
- Flow Rate: 1.0 mL/min.
- Detection: UV at approximately 210 nm.
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.
- Analysis: Inject the sample and compare the retention time and peak area to a certified reference standard for identification and quantification.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of **Disodium Stearyl Glutamate**.[\[12\]](#)

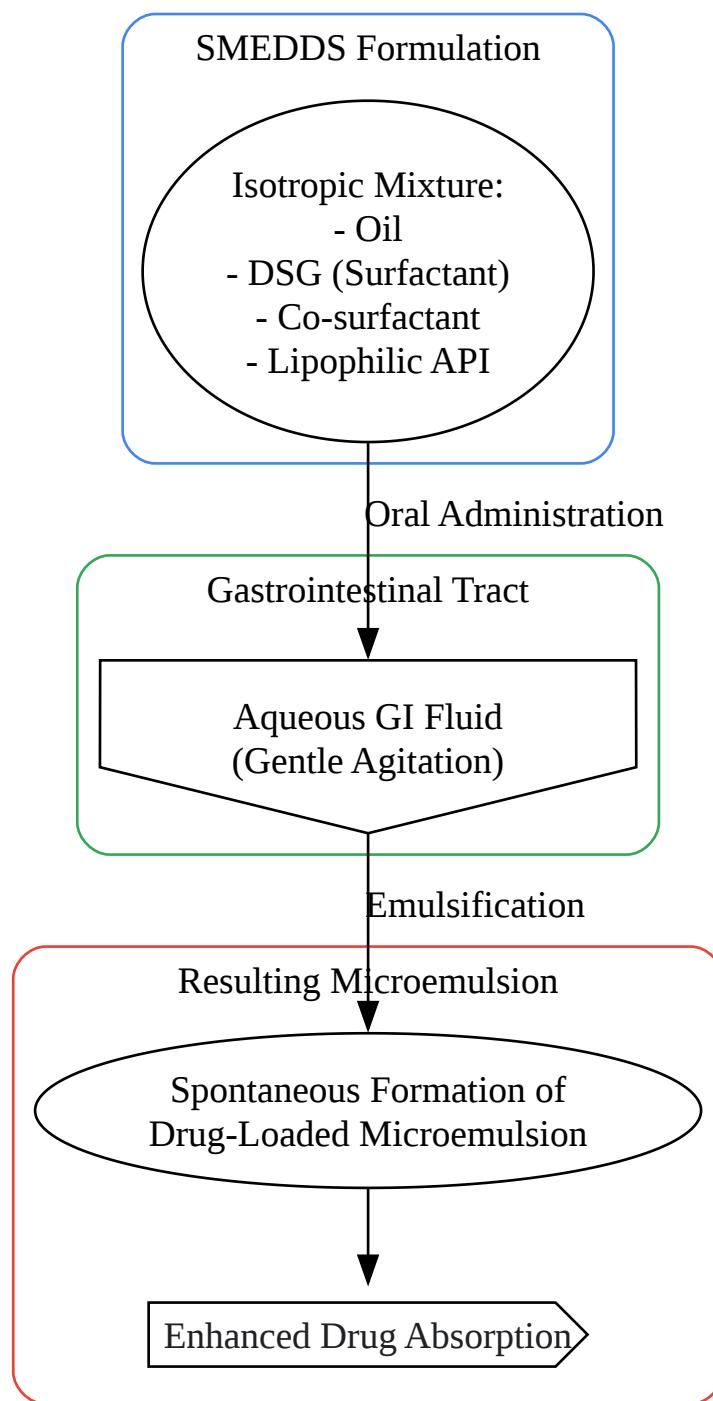
- ^1H NMR: Provides information on the number and environment of protons in the molecule, allowing for the identification of the stearoyl chain, the glutamate backbone, and confirming the linkage.
- ^{13}C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the amide and carboxylate groups are particularly diagnostic.[\[13\]](#)

Typical NMR Procedure:

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or a mixture like $\text{D}_2\text{O}/\text{Methanol-d}_4$, to ensure solubility and minimize interfering solvent signals.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Spectral Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecular structure to confirm its identity and integrity.

Applications in Research and Development

Cosmetic and Personal Care Formulations


Disodium Stearyl Glutamate is widely used in cosmetics due to its multifunctionality and mildness.[\[14\]](#)[\[15\]](#)

- Cleansing Agent: Used in facial cleansers and body washes for its gentle yet effective cleansing properties.[\[15\]](#)
- Emulsifier: Creates stable and aesthetically pleasing creams and lotions.[\[4\]](#)
- Conditioning Agent: In hair care products, it improves combability, leaving hair soft and shiny. [\[15\]](#) In skin care, it helps maintain the skin in good condition.[\[15\]](#)
- Formulation Enhancer: Its ability to form lamellar liquid crystal structures can improve the texture and stability of formulations.

Pharmaceutical and Drug Delivery Applications

The properties that make **Disodium Stearyl Glutamate** valuable in cosmetics also translate to pharmaceutical formulations, particularly for enhancing the solubility and delivery of poorly water-soluble drugs.[\[2\]](#)

- Solubilization of Lipophilic Drugs: As a surfactant, it can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[\[2\]](#) This is a critical strategy for improving the bioavailability of drugs belonging to BCS Class II and IV.
- Nanoemulsions and SMEDDS: **Disodium Stearyl Glutamate** is a candidate for formulating nanoemulsions and self-microemulsifying drug delivery systems (SMEDDS).[\[16\]](#)[\[17\]](#) These systems are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous phase (like gastrointestinal fluids), presenting the drug in a solubilized state for enhanced absorption.[\[17\]](#)
- Topical Drug Delivery: Its skin compatibility and ability to form stable emulsions make it an excellent excipient for topical formulations, such as creams and ointments, ensuring uniform distribution of the active pharmaceutical ingredient (API) and potentially enhancing its dermal penetration.

[Click to download full resolution via product page](#)

Caption: Role of DSG in a Self-Microemulsifying Drug Delivery System (SMEDDS).

Safety and Toxicology

Disodium Stearyl Glutamate is generally considered a safe and mild ingredient for cosmetic and personal care applications.[\[4\]](#) Regulatory bodies and expert panels have reviewed its safety data.

Regulatory and Expert Panel Assessments

- Cosmetic Ingredient Review (CIR): The CIR Expert Panel concluded that amino acid alkyl amides, including **Disodium Stearyl Glutamate**, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[\[18\]](#)[\[19\]](#)
- NICNAS (Australia): The National Industrial Chemicals Notification and Assessment Scheme has published a public report on **Disodium Stearyl Glutamate**, summarizing its toxicological profile and concluding a low risk under the specified use conditions.[\[20\]](#)

Toxicological Profile

A summary of the key toxicological endpoints is provided in Table 2.

Endpoint	Result	Conclusion	Source(s)
Acute Oral Toxicity	LD ₅₀ > 2000 mg/kg bw (rat)	Low acute oral toxicity	[20]
Dermal Irritation	Irritating at 5%; not irritating at \leq 1%	Concentration-dependent irritant	[1]
Ocular Irritation	Potential for irritation, assessed by in vitro methods (e.g., HET-CAM)	To be formulated to be non-irritating	[18] [20]
Skin Sensitization	Not a sensitizer in human studies (HRIPT); one case report of ACD exists.	Low sensitization potential, but not zero.	[4] [18]
Genotoxicity	Negative in in vitro studies (Ames test).	Not genotoxic.	[18]

Experimental Protocols for Safety Assessment

- Human Repeat Insult Patch Test (HRIPT): This is a standard clinical study to assess the potential for irritation and sensitization.[21] It involves repeated applications of the test material under a patch to the skin of human volunteers over several weeks, followed by a challenge phase to detect any induced allergic reactions.[22][23] **Disodium Stearyl Glutamate** has been shown to be non-sensitizing in such studies.[4]
- Hen's Egg Test - Chorioallantoic Membrane (HET-CAM): This is an in vitro alternative to the Draize rabbit eye test for assessing ocular irritation potential.[7][24] The test substance is applied to the chorioallantoic membrane of a hen's egg, and endpoints such as hemorrhage, lysis, and coagulation are observed.[25]

Conclusion

Disodium Stearyl Glutamate is a high-performance, multifunctional ingredient with a strong safety and sustainability profile. Its foundation in amino acid chemistry provides excellent biocompatibility, making it a preferred choice for gentle cleansers, stable emulsions, and advanced conditioning systems. For pharmaceutical scientists, its potential as a solubilizing agent and an excipient in novel drug delivery systems like SMEDDS presents a compelling area for future research and development. The comprehensive data presented in this guide underscores its versatility and supports its continued and expanded use across scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]

- 5. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-Nanoemulsification of Healthy Oils to Enhance the Solubility of Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for N-Stearoyl Glutamic acid (HMDB0241942) [hmdb.ca]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. mdpi.com [mdpi.com]
- 14. lankem.com [lankem.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 17. Self-Microemulsifying Drug Delivery System (SMEDDS): An Innovative Tool To Improve Bioavailability | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 18. cir-safety.org [cir-safety.org]
- 19. cir-safety.org [cir-safety.org]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
- 22. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to Disodium Stearoyl Glutamate (CAS 38079-62-8)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1614843#disodium-stearoyl-glutamate-cas-number-38079-62-8-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com